1,2-Dibromo-3-chloro-2-methylpropane

Descripción general

Descripción

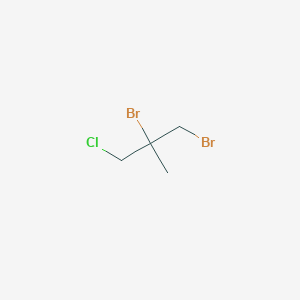

1,2-Dibromo-3-chloro-2-methylpropane is an organobromine compound with the molecular formula C(_4)H(_7)Br(_2)Cl. It is a halogenated hydrocarbon, characterized by the presence of bromine and chlorine atoms attached to a propane backbone. This compound is of interest in various fields due to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dibromo-3-chloro-2-methylpropane can be synthesized through the halogenation of 2-methylpropene. The process involves the addition of bromine and chlorine to the double bond of 2-methylpropene under controlled conditions. The reaction typically proceeds as follows:

Halogenation Reaction:

Industrial Production Methods

In industrial settings, the production of this compound involves similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dibromo-3-chloro-2-methylpropane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH(^-)), alkoxide ions (RO(^-)), or amines (NH(_2)R).

Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common compared to substitution and elimination.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Elimination Reactions: Conducted using strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.

Major Products

Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

Elimination: The major product is usually an alkene, such as 2-methylpropene.

Aplicaciones Científicas De Investigación

Historical Agricultural Applications

Soil Fumigant and Nematocide

DBCP was predominantly used as a soil fumigant and nematocide from the 1960s until its ban in the late 1970s due to health concerns. It was effective against nematodes, which are parasitic worms that can severely damage crops. DBCP was applied to over 40 different crops, significantly increasing yields by around 20% by protecting root systems from pest damage .

- Usage Timeline :

- Pre-1977 : Widely used in U.S. agriculture.

- 1977 : The EPA suspended most registrations for DBCP-containing products.

- 1979 : Complete ban on use due to health risks.

Organic Synthesis

Intermediate in Chemical Reactions

Despite its ban as a pesticide, DBCP has found applications as an intermediate in various organic syntheses. It can be utilized in the production of other chemical compounds due to its reactivity as a halogenated alkane. This includes its use in synthesizing tritiated compounds for research purposes .

- Common Reactions :

- Alkylation reactions with nucleophiles.

- Synthesis of complex organic molecules.

Toxicological Studies and Health Risks

DBCP's toxicological profile has been extensively studied, revealing significant health risks associated with exposure. Notably, it has been linked to male sterility at high exposure levels, leading to its classification as a potential human carcinogen .

- Case Studies :

Summary of Key Properties

| Property | Value |

|---|---|

| Chemical Formula | C₄H₇Br₂Cl |

| Boiling Point | 157 - 159 °C |

| Density | 1.467 g/cm³ |

| Flash Point | 113 °C |

| Toxicological Classification | Carcinogenic, Mutagenic |

Mecanismo De Acción

The mechanism by which 1,2-dibromo-3-chloro-2-methylpropane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the compound acts as an electrophile, with the halogen atoms being replaced by nucleophiles. In biological systems, the compound may interact with proteins or nucleic acids, potentially disrupting normal cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dibromo-3-chloropropane: Similar structure but lacks the methyl group, leading to different reactivity and applications.

1,2-Dichloro-3-bromo-2-methylpropane: Another halogenated derivative with different halogen substitution patterns.

2-Bromo-2-chloro-1,1,1-trifluoroethane: A compound with both bromine and chlorine atoms but on a different carbon backbone.

Uniqueness

1,2-Dibromo-3-chloro-2-methylpropane is unique due to the presence of both bromine and chlorine atoms on a methyl-substituted propane backbone. This specific arrangement of halogens and the methyl group imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.

Actividad Biológica

1,2-Dibromo-3-chloro-2-methylpropane, also known as DBCP, is a halogenated organic compound that has been studied for its biological activity and toxicological effects. This article synthesizes findings from various studies, focusing on its absorption, metabolism, and associated health risks.

Toxicokinetics

This compound is rapidly absorbed through the gastrointestinal tract and is presumed to be readily absorbed via the respiratory tract and skin. Once absorbed, it is widely distributed in tissues, with a notable tendency to accumulate in fatty tissues. The predominant metabolic pathway involves cytochrome P450 oxidation, leading to the formation of epoxide intermediates that can be further hydrolyzed or conjugated with glutathione .

Metabolism Pathways

- Oxidation : The compound undergoes cytochrome P450-mediated oxidation.

- Conjugation : Metabolites are conjugated with glutathione, particularly in the liver and kidneys.

- Excretion : Most metabolites are excreted in urine, with lesser amounts found in feces or exhaled as carbon dioxide .

Reproductive Toxicity

Multiple studies have indicated that this compound poses significant reproductive risks. In animal models, inhalation exposure has led to:

- Azoospermia : Absence of sperm in semen.

- Oligospermia : Low sperm count.

- Testicular Damage : Significant testicular atrophy observed in rats and guinea pigs .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans based on evidence from animal studies showing increased tumor incidence in lungs and nasal passages following inhalation exposure .

Animal Studies

- Rats : Inhalation studies demonstrated a dose-dependent increase in testicular damage and respiratory issues. The lowest observed adverse effect level (LOAEL) for reproductive toxicity was identified at 1 ppm .

- Mice : Long-term exposure resulted in significant decreases in survival rates and increased incidences of lung tumors. The study reported a higher activation rate of the compound's metabolites in rat testicular cells compared to human cells .

Human Studies

Occupational exposure among workers handling this compound revealed an elevated incidence of respiratory cancers compared to expected rates. This suggests a potential link between exposure levels and cancer development .

Sensitive Targets of Toxicity

The primary systems affected by this compound include:

- Respiratory System : Inhalation leads to inflammatory changes and epithelial necrosis.

- Gastrointestinal Tract : Oral exposure results in degenerative effects.

- Renal System : Nephritis and necrosis observed following both inhalation and oral routes.

Summary of Findings

| Endpoint | NOAEL (ppm) | LOAEL (ppm) | Effects Observed |

|---|---|---|---|

| Respiratory | 5 | 10 | Irritation and necrosis |

| Reproductive | - | 1 | Testicular atrophy |

| Hepatic | - | 3 | Liver tumors |

| Renal | - | - | Nephritis |

Propiedades

IUPAC Name |

1,2-dibromo-3-chloro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br2Cl/c1-4(6,2-5)3-7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDUMUDRFCRZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909164 | |

| Record name | 1,2-Dibromo-3-chloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10474-14-3 | |

| Record name | 1,2-Dibromo-3-chloro-2-methylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010474143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromo-3-chloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/830MJ4R66N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Has the genetic toxicity of 1,2-Dibromo-3-chloro-2-methylpropane been investigated?

A2: While the provided abstracts do not contain information on the genetic toxicity of this compound, a study mentioned in the references investigates the genetic toxicity of this compound along with related compounds 1,2-dibromo-3-chloropropane and 1,2,3-tribromo-2-methylpropane []. Accessing the full text of this study would be necessary to delve into the specific findings related to this compound's potential genotoxicity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.